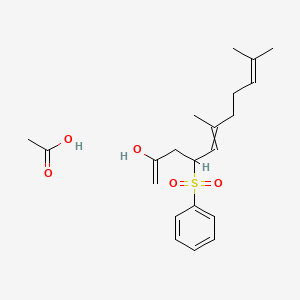
Acetic acid;4-(benzenesulfonyl)-6,10-dimethylundeca-1,5,9-trien-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;4-(benzenesulfonyl)-6,10-dimethylundeca-1,5,9-trien-2-ol is a complex organic compound that features a combination of acetic acid, benzenesulfonyl, and a polyunsaturated hydrocarbon chain. This compound is notable for its unique structure, which combines aromatic and aliphatic elements, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-(benzenesulfonyl)-6,10-dimethylundeca-1,5,9-trien-2-ol typically involves multiple steps, starting with the preparation of the benzenesulfonyl group. This can be achieved through the sulfonation of benzene using concentrated sulfuric acid . The resulting benzenesulfonic acid is then reacted with appropriate reagents to introduce the desired functional groups.
The polyunsaturated hydrocarbon chain can be synthesized through a series of reactions involving alkenes and alkynes. The final step involves the coupling of the benzenesulfonyl group with the polyunsaturated chain under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and coupling reactions, utilizing advanced techniques such as continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;4-(benzenesulfonyl)-6,10-dimethylundeca-1,5,9-trien-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Acetic acid;4-(benzenesulfonyl)-6,10-dimethylundeca-1,5,9-trien-2-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of complex molecules for various applications.
Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research may explore its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: The compound can be used in the development of new materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of acetic acid;4-(benzenesulfonyl)-6,10-dimethylundeca-1,5,9-trien-2-ol involves its interaction with molecular targets such as enzymes and receptors. The benzenesulfonyl group can act as an electrophile, facilitating interactions with nucleophilic sites on proteins and other biomolecules. The polyunsaturated chain may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzenesulfonyl derivatives and polyunsaturated hydrocarbons, such as:
- Benzenesulfonic acid
- p-Toluenesulfonic acid
- Sulfanilic acid
Uniqueness
What sets acetic acid;4-(benzenesulfonyl)-6,10-dimethylundeca-1,5,9-trien-2-ol apart is its unique combination of aromatic and aliphatic elements, which imparts distinct chemical and physical properties. This makes it a valuable compound for research and industrial applications, offering versatility and potential for innovation.
Properties
CAS No. |
62692-55-1 |
|---|---|
Molecular Formula |
C21H30O5S |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
acetic acid;4-(benzenesulfonyl)-6,10-dimethylundeca-1,5,9-trien-2-ol |
InChI |
InChI=1S/C19H26O3S.C2H4O2/c1-15(2)9-8-10-16(3)13-19(14-17(4)20)23(21,22)18-11-6-5-7-12-18;1-2(3)4/h5-7,9,11-13,19-20H,4,8,10,14H2,1-3H3;1H3,(H,3,4) |
InChI Key |
QGTBSWNMTNNUFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CC(CC(=C)O)S(=O)(=O)C1=CC=CC=C1)C)C.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















